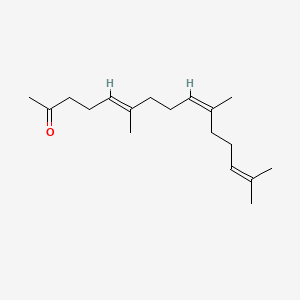
(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one is a volatile apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids. These compounds are known for their roles in plant and animal biology, contributing to flavors, aromas, and signaling molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one typically involves the oxidative cleavage of carotenoids. One common method is through the use of gas chromatography-mass spectrometry (GC-MS) and headspace solid-phase micro-extraction (HS-SPME) techniques . The reaction conditions often include elevated temperatures and specific adsorbent fiber coating chemistries to ensure the stability and accurate quantification of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources such as plants, followed by purification using chromatographic techniques. The optimization of HS-SPME-GC-MS methods has been validated for robust detection and quantification in various plant tissues .
Análisis De Reacciones Químicas
Types of Reactions
(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Various substitution reactions can occur, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Aplicaciones Científicas De Investigación
(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of carotenoid metabolism and apocarotenoid signaling.
Biology: Investigated for its roles in plant signaling and interactions with pollinators and herbivores.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a signaling molecule, influencing various physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one include other volatile apocarotenoids such as:
- (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-ol
- (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-al
Uniqueness
What sets this compound apart is its specific structure and the unique roles it plays in various biological and industrial contexts. Its ability to act as a signaling molecule and its aromatic properties make it a valuable compound for research and application .
Propiedades
Número CAS |
3953-35-3 |
|---|---|
Fórmula molecular |
C18H30O |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one |
InChI |
InChI=1S/C18H30O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13H,6-8,10,12,14H2,1-5H3/b16-11-,17-13+ |
Clave InChI |
LTUMRKDLVGQMJU-HSVQFRAPSA-N |
SMILES isomérico |
CC(=CCC/C(=C\CC/C(=C/CCC(=O)C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C |
Punto de ebullición |
147.00 to 148.00 °C. @ 0.50 mm Hg |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


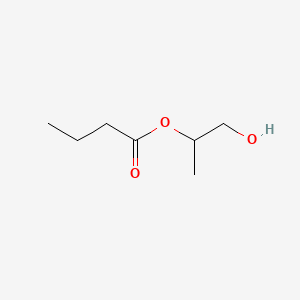
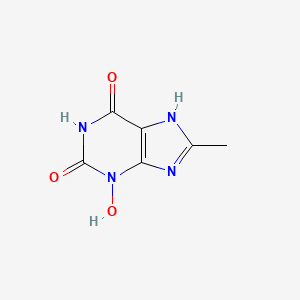
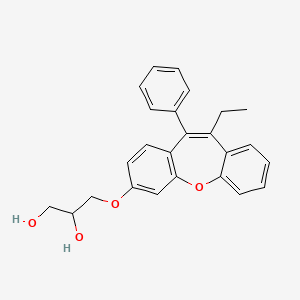
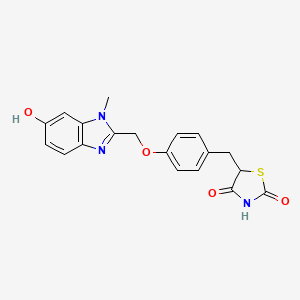
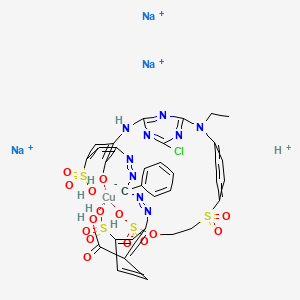
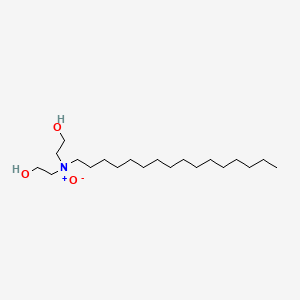


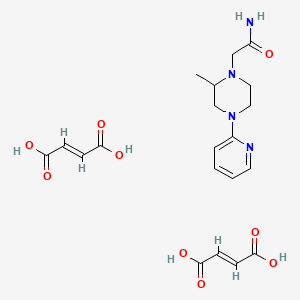
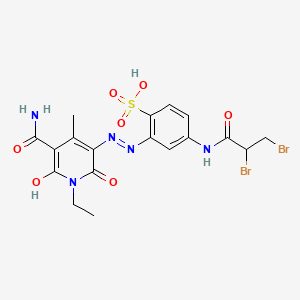
![(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine](/img/structure/B12775858.png)
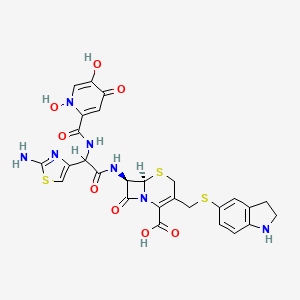
![1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate](/img/structure/B12775868.png)

